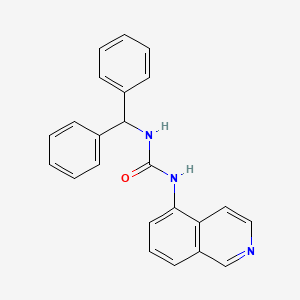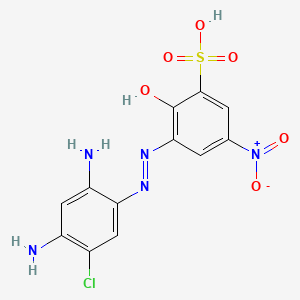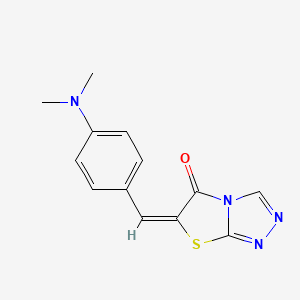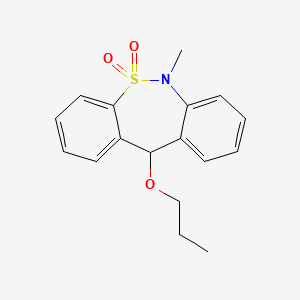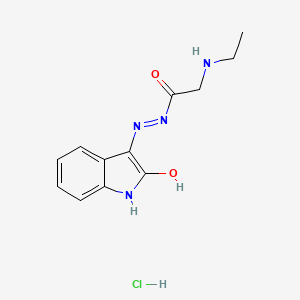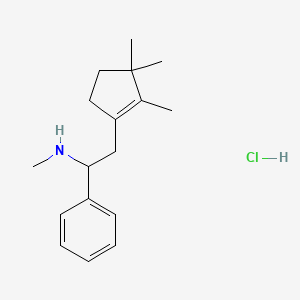
Stigmasteryl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmasteryl succinate is a compound derived from stigmasterol, a phytosterol found in various plant sources such as soybeans and herbs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stigmasteryl succinate can be synthesized through a multi-step process. One common method involves the esterification of stigmasterol with succinic anhydride. The reaction typically requires a catalyst such as pyridine and is carried out under reflux conditions. The product is then purified using techniques like column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where stigmasterol and succinic anhydride are reacted in the presence of a suitable catalyst. The reaction mixture is then subjected to purification processes such as crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Stigmasteryl succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxysterols, which are important intermediates in the synthesis of other bioactive compounds.
Reduction: Reduction reactions can convert this compound into different derivatives with altered biological activities.
Substitution: The succinate group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxysterols, reduced stigmasteryl derivatives, and substituted stigmasteryl compounds. These products have diverse applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: Research has shown its potential in modulating cellular processes and signaling pathways.
Medicine: Stigmasteryl succinate exhibits anti-inflammatory, anti-tumor, and cholesterol-lowering properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of stigmasteryl succinate involves its interaction with cellular membranes and signaling pathways. It has been shown to modulate the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells. Additionally, it influences the generation of mitochondrial reactive oxygen species, which play a role in its anti-tumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stigmasterol: The parent compound of stigmasteryl succinate, known for its cholesterol-lowering effects.
Beta-sitosterol: Another phytosterol with similar bioactive properties.
Campesterol: A phytosterol with anti-inflammatory and cholesterol-lowering effects.
Uniqueness
This compound is unique due to its succinate ester linkage, which enhances its stability and bioavailability compared to other phytosterols. This modification also allows for targeted applications in drug delivery and functional food formulations .
Eigenschaften
CAS-Nummer |
86674-63-7 |
|---|---|
Molekularformel |
C33H52O4 |
Molekulargewicht |
512.8 g/mol |
IUPAC-Name |
4-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H52O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h8-10,21-23,25-29H,7,11-20H2,1-6H3,(H,34,35)/b9-8+/t22-,23-,25+,26+,27-,28+,29+,32+,33-/m1/s1 |
InChI-Schlüssel |
LYTVDXWBHQIFHO-GMZLGSTCSA-N |
Isomerische SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C)C(C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


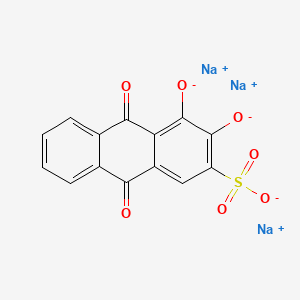
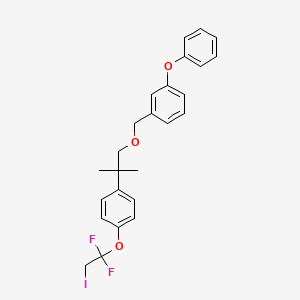
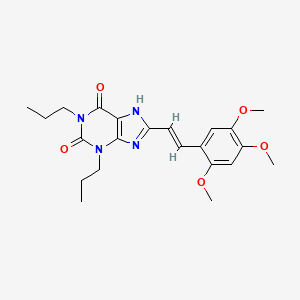
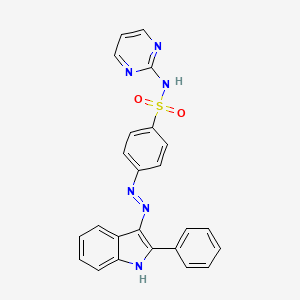
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
